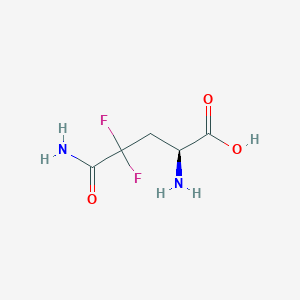![molecular formula C24H23NOS B14254391 N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide CAS No. 402483-79-8](/img/structure/B14254391.png)
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a triphenylmethyl group attached to a sulfanyl ethyl chain, which is further connected to a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide typically involves the reaction of triphenylmethyl chloride with 2-mercaptoethylamine to form the intermediate N-(2-triphenylmethylsulfanyl)ethylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Diethylaminoethyl)prop-2-enamide: Similar in structure but with a diethylamino group instead of the triphenylmethyl group.
N-(2-Cyanoethyl)prop-2-enamide: Contains a cyano group instead of the triphenylmethyl group.
N-(2-Methylthioethyl)prop-2-enamide: Features a methylthio group instead of the triphenylmethyl group
Uniqueness
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is unique due to the presence of the bulky triphenylmethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propiedades
Número CAS |
402483-79-8 |
|---|---|
Fórmula molecular |
C24H23NOS |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-(2-tritylsulfanylethyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NOS/c1-2-23(26)25-18-19-27-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17H,1,18-19H2,(H,25,26) |
Clave InChI |
ZUAJXCBARBRTLA-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


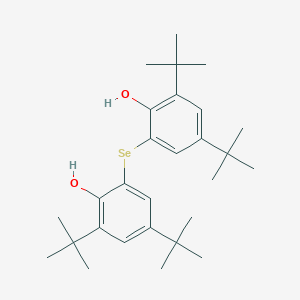
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
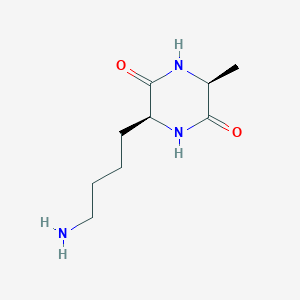

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
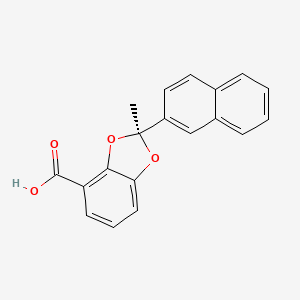
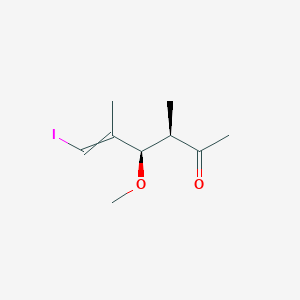
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
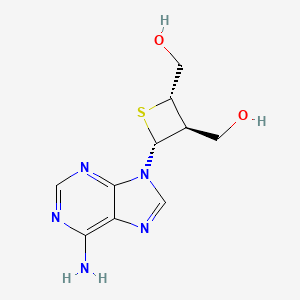
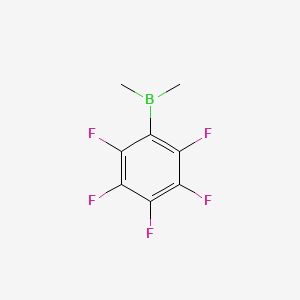
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

